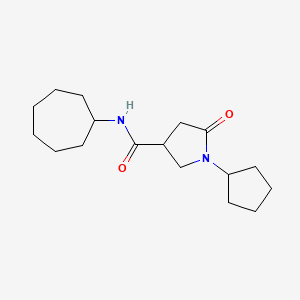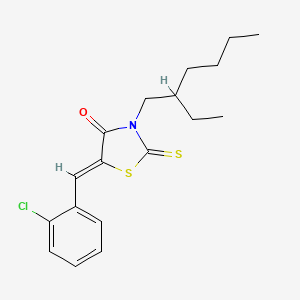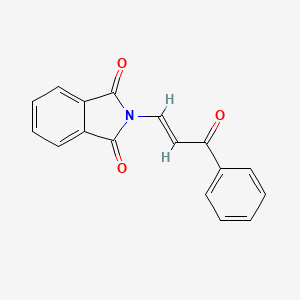
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. It may also work by modulating certain signaling pathways in the body that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects on bacteria and fungi. It has also been studied for its potential use as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential as a multi-targeted agent. It has shown activity against various types of cancer cells, bacteria, and fungi, making it a promising candidate for further study. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to study its potential as a neuroprotective agent in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a chemotherapeutic agent in clinical trials. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for improved solubility and bioavailability.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis for improved solubility and bioavailability.
Synthesemethoden
The synthesis of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-methylbenzoyl chloride with thienylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanogen bromide to yield the final product. Other methods involve the use of different starting materials and reagents, but the basic steps remain the same.
Wissenschaftliche Forschungsanwendungen
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal properties. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, bacteria, and fungi. It has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)13-17-15(20-18-13)14(19)16-9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSNRMDOGGFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5329171.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![1-(4-fluorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5329198.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)